4-Hydroxyretinal 4-Hydroxyretinal All-trans-4-hydroxyretinal is a retinoid that is all-trans-retinal carrying a hydroxy substituent at position 4 on the cyclohexenyl ring. It has a role as a marine metabolite. It is a retinoid, a secondary allylic alcohol and an enal. It derives from an all-trans-retinal.
Brand Name: Vulcanchem
CAS No.: 18344-42-8
VCID: VC20758626
InChI: InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+
SMILES: CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Molecular Formula: C₂₀H₂₈O₂
Molecular Weight: 300.4 g/mol

4-Hydroxyretinal

CAS No.: 18344-42-8

Cat. No.: VC20758626

Molecular Formula: C₂₀H₂₈O₂

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxyretinal - 18344-42-8

CAS No. 18344-42-8
Molecular Formula C₂₀H₂₈O₂
Molecular Weight 300.4 g/mol
IUPAC Name (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal
Standard InChI InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+
Standard InChI Key CYVVUYORRQQAQE-ITCDGTHUSA-N
Isomeric SMILES CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C/C=O)\C)/C
SMILES CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Canonical SMILES CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C

Chemical Structure and Relationship to Retinoids

4-Hydroxyretinal belongs to the family of retinoids, which are derivatives of vitamin A (retinol). While the search results don't provide the exact chemical formula, we can infer its structure based on related compounds. By analogy with 4-hydroxyretinoic acid, which has the molecular formula C₂₀H₂₈O₃ and contains a hydroxy substituent at position 4 on the cyclohexenyl ring , 4-hydroxyretinal would have a similar structure but with an aldehyde group rather than a carboxylic acid group.

The basic structure of retinoids includes:

  • A cyclohexenyl ring (often called the β-ionone ring)

  • A polyene chain with conjugated double bonds

  • A functional group at the end of the chain (alcohol in retinol, aldehyde in retinal, carboxylic acid in retinoic acid)

4-Hydroxyretinal specifically features a hydroxyl group at position 4 of the cyclohexenyl ring, which alters its spectral properties and biological activity compared to unmodified retinal.

Natural Occurrence and Biological Significance

Unique Presence in Firefly Squid

The firefly squid (Watasenia scintillans) holds the distinction of being the only known animal to possess a visual pigment with 4-hydroxyretinal as its chromophore . This unique biochemical adaptation likely contributes to the specialized visual capabilities of this deep-sea cephalopod.

The exclusive presence of this chromophore in the firefly squid raises interesting questions about evolutionary adaptations in visual systems. The squid's habitat in deeper ocean waters may have driven the evolution of this specialized visual pigment to optimize light detection in low-light environments.

Role in Visual Systems

As a chromophore, 4-hydroxyretinal functions as the light-absorbing component of visual pigments. When combined with opsin proteins, it forms photoreceptor complexes that initiate the visual transduction cascade when activated by light. The specific spectral properties of 4-hydroxyretinal-based visual pigments may provide adaptive advantages in certain light environments.

Synthetic Studies and Spectral Properties

Creation of Synthetic A4 Visual Pigment

Researchers have successfully generated a synthetic "A4" visual pigment by combining 4-hydroxyretinal with bovine opsin . This achievement has allowed for detailed study of the spectral characteristics and photochemical properties of 4-hydroxyretinal-based visual pigments outside their natural biological context.

Spectroscopic Analysis

Spectroscopic analysis of the synthetic A4 visual pigment reveals important properties:

  • The absorbance spectrum of the A4 pigment is almost identical to that of a rhodopsin template with the same λmax (maximum absorption wavelength)

  • The photosensitivity of the A4 pigment, when dispersed in detergent micelles, is essentially similar to that of rhodopsin

  • The thermal stability of the A4 pigment in detergent micelles is comparable to that of rhodopsin

These findings suggest that despite the structural modification (the addition of a hydroxyl group at position 4), 4-hydroxyretinal maintains key functional properties that are critical for visual pigment performance.

Comparative Analysis with Other Retinal Derivatives

While retinal (vitamin A aldehyde) is the most common chromophore in vertebrate visual systems, several modified forms exist in nature. The presence of 4-hydroxyretinal in the firefly squid represents a specialized adaptation.

For context, retinol (vitamin A) serves as the precursor to various retinoids including retinal and retinoic acid . The metabolism of retinol produces various derivatives that serve different biological functions:

  • Retinal - Primary chromophore in most visual systems

  • Retinoic acid - Signaling molecule in development and cell differentiation

  • 4-Hydroxyretinal - Specialized visual chromophore in the firefly squid

  • 4-Oxoretinol - Metabolite of retinol with activity in cell differentiation

The structural modifications in these derivatives affect their spectral properties and biological activities, allowing them to serve specific functions in different physiological contexts.

Research Significance and Applications

The study of 4-hydroxyretinal has several important implications:

Understanding Visual Adaptation

The presence of this specialized chromophore in the firefly squid provides insights into how visual systems adapt to specific environmental conditions, particularly in deep-sea environments where light spectra differ significantly from terrestrial or shallow-water environments.

Research Limitations and Future Directions

Current research on 4-hydroxyretinal is limited compared to more common retinoids like retinol, retinal, and retinoic acid. Several research directions deserve further investigation:

  • Detailed structural analysis of 4-hydroxyretinal using advanced spectroscopic techniques

  • Investigation of biosynthetic pathways for 4-hydroxyretinal in the firefly squid

  • Comparative studies with other specialized visual pigments in marine organisms

  • Potential applications in optogenetics or biomimetic visual systems

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